molecular formula C13H12Cl2N2O2 B7635649 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione

Cat. No. B7635649
M. Wt: 299.15 g/mol
InChI Key: TVGIGNITQCZOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione, also known as CP-466722, is a small molecule inhibitor that has shown potential in the treatment of various neurological disorders. It was first synthesized in 2006 by Pfizer and has since been studied extensively for its mechanism of action and potential therapeutic applications.

Mechanism of Action

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione works by selectively inhibiting the activity of a protein called glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in various cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a potential target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been shown to increase the levels of phosphorylated Akt, a protein that is involved in cell survival and proliferation. These effects suggest that this compound has neuroprotective properties and could potentially be used in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione is its selectivity for GSK-3. This selectivity allows for targeted inhibition of GSK-3 without affecting other cellular processes. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a viable option for in vivo studies. However, one of the limitations of this compound is its solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

For the study of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione include investigating its potential therapeutic applications in other neurological disorders and developing more potent and selective GSK-3 inhibitors.

Synthesis Methods

The synthesis of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione involves a multi-step process that begins with the reaction of 2,4-dichlorobenzaldehyde with cyclopropane carboxylic acid to form an intermediate compound. This intermediate is then reacted with guanidine hydrochloride to form the final product, this compound. The synthesis process has been optimized to improve yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, neuropathic pain, and cognitive impairment. In a study conducted on mice, this compound was found to reduce the severity and frequency of seizures, making it a potential candidate for the treatment of epilepsy. Similarly, in a study conducted on rats, this compound was found to alleviate neuropathic pain, making it a potential candidate for the treatment of chronic pain. This compound has also shown potential in improving cognitive function, making it a potential candidate for the treatment of cognitive impairment associated with neurological disorders.

properties

IUPAC Name

1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c14-9-2-1-8(11(15)5-9)6-17-12(18)7-16(13(17)19)10-3-4-10/h1-2,5,10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIGNITQCZOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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